6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic Acid: A Core Pharmacophore for Kinase Inhibitor Development
6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic Acid: A Core Pharmacophore for Kinase Inhibitor Development
Executive Summary
In the landscape of targeted oncology and immunology, the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway remains one of the most heavily investigated therapeutic targets. At the heart of developing highly selective, ATP-competitive inhibitors for this pathway lies rational drug design utilizing privileged chemical scaffolds.
6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (CAS: 873450-14-7) is a highly specialized, bifunctional building block. It combines a proven hinge-binding pharmacophore (the morpholino-pyrimidine moiety) with a versatile synthetic handle (the carboxylic acid). This technical guide explores the physicochemical properties, mechanistic rationale, and validated experimental workflows for utilizing this compound in the synthesis of next-generation kinase inhibitors.
Chemical Identity & Physicochemical Profiling
The structural architecture of this compound is not arbitrary; it is the result of decades of structure-activity relationship (SAR) optimization in kinase inhibitor design. The molecule is engineered to provide a rigid, planar core that optimally orients hydrogen-bonding vectors within the ATP-binding pocket of kinases.
Table 1: Physicochemical and Structural Properties
| Property / Feature | Value / Description |
| Chemical Name | 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid |
| CAS Registry Number | 873450-14-7 |
| Molecular Formula | C10H13N3O3 |
| Molecular Weight | 223.23 g/mol |
| Hinge-Binding Motif | Morpholine oxygen (H-bond acceptor) |
| Spacer/Scaffold | Pyrimidine ring (Planar, rigid geometry) |
| Synthetic Vector | C4-Carboxylic acid (Enables amide library generation) |
Data supported by commercial chemical profiling standards [1].
Mechanistic Rationale: The Morpholino-Pyrimidine Scaffold
To understand the utility of 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid, one must examine the causality of its binding mechanics.
Class I PI3Ks (such as PI3K α , β , γ , and δ ) feature a highly conserved ATP-binding cleft. The morpholine ring is a hallmark of many clinical-stage PI3K inhibitors, including Buparlisib (BKM120) [2].
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Hinge Interaction: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide nitrogen of the hinge region (e.g., Val851 in PI3K α or Val882 in PI3K γ ).
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Hydrophobic Packing: The pyrimidine core acts as a rigid spacer, while the 6-methyl group projects into a small, adjacent hydrophobic pocket, enhancing binding affinity and excluding water molecules from the active site[3].
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Affinity Pocket Probing: The C4-carboxylic acid is strategically positioned facing the solvent channel and the "affinity pocket." By converting this acid into various amides or heterocycles, medicinal chemists can fine-tune isoform selectivity (e.g., favoring PI3K δ over PI3K α ) without disrupting the core hinge-binding interaction [4].
Table 2: Comparative Kinase Inhibition Profile of Morpholino-Pyrimidine Scaffolds
| Compound / Scaffold | PI3K α IC50 (nM) | PI3K γ IC50 (nM) | mTOR IC50 (nM) | Hinge-Binding Motif |
| BKM120 (Buparlisib) | 35 | 250 | >10,000 | 2,6-dimorpholino-pyrimidine |
| PI-103 (Reference) | 8 | 15 | 20 | Morpholino-phenol |
| 873450-14-7 Amide Derivatives | 12 - 45 | 100 - 300 | >5,000* | 2-morpholino-pyrimidine |
*Representative target range for optimized amide derivatives synthesized from this building block.
Signaling Pathway Visualization
The following diagram illustrates the PI3K/AKT/mTOR signaling cascade and highlights the exact mechanistic intervention point for inhibitors derived from the 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid scaffold.
PI3K/AKT/mTOR signaling pathway and the inhibitory site of morpholino-pyrimidine derivatives.
Experimental Workflows & Methodologies
To transform this building block into a library of viable drug candidates, robust and self-validating experimental protocols are required. Below are the standard operating procedures for library synthesis and subsequent biochemical validation.
Protocol 1: Parallel Amide Library Synthesis via HATU Coupling
Objective: Synthesize a diverse library of PI3K inhibitor candidates by coupling various aliphatic and aromatic amines to the C4-carboxylic acid.
Causality of Reagent Choice: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with DIPEA. HATU is specifically chosen over traditional carbodiimides (like EDC) because the HOAt leaving group forms a highly reactive, stabilized active ester via a 7-membered transition state. This drives the coupling of sterically hindered or electron-deficient amines to completion while suppressing unreactive N-acylurea byproducts.
Step-by-Step Methodology:
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Activation: Dissolve 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) under an inert nitrogen atmosphere.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) and stir for 5 minutes at room temperature.
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Ester Formation: Add HATU (1.2 eq, 0.6 mmol) in one portion. Stir the reaction mixture for 15–20 minutes. Self-Validation Step: An aliquot should be quenched in methanol and analyzed via LC-MS to confirm the complete formation of the active HOAt-ester intermediate.
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Coupling: Add the target amine (1.2 eq, 0.6 mmol). Stir at room temperature for 2–4 hours.
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Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Purify the crude product via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Protocol 2: Biochemical Validation (Kinase-Glo Luminescent Assay)
Objective: Quantify the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against recombinant PI3K α .
Causality & Self-Validation: The Kinase-Glo assay measures residual ATP after the kinase reaction. Because the luminescence signal is directly proportional to ATP concentration, it inversely correlates with kinase activity. This is a self-validating system: by including a standard ATP curve and a known reference inhibitor (e.g., BKM120), researchers can calculate the Z'-factor. A Z'-factor > 0.5 confirms the assay's dynamic range and reliability, ensuring that any observed inhibition is a true pharmacological effect rather than an assay artifact.
Step-by-Step Methodology:
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Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM EGTA, and 0.01% Tween-20.
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Compound Plating: Serially dilute the synthesized morpholino-pyrimidine derivatives (from 10 µM to 0.1 nM) in DMSO. Transfer 1 µL of each dilution to a 384-well solid white microplate. Include wells with BKM120 as a positive control and DMSO-only as a negative control.
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Enzyme/Substrate Addition: Add 4 µL of a master mix containing recombinant PI3K α (final concentration 2 nM) and PIP2 substrate (final concentration 10 µM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the ATP pocket.
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Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP (final concentration 10 µM, matching the approximate Km of the enzyme). Incubate for 60 minutes at 30°C.
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Detection: Add 10 µL of Kinase-Glo reagent to all wells. Incubate for 15 minutes in the dark to stabilize the luminescent signal.
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Data Analysis: Read the plate on a multi-mode microplate reader. Normalize the data against the DMSO controls and calculate the IC50 using a 4-parameter logistic non-linear regression model.
Analytical Validation & Quality Control
To ensure the integrity of the 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid starting material and its downstream derivatives, rigorous analytical QC is mandatory:
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1H NMR (400 MHz, DMSO-d6): Essential for confirming the integrity of the pyrimidine core. The morpholine protons typically appear as two distinct multiplets around δ 3.70 (CH2-O) and δ 3.60 (CH2-N) ppm. The pyrimidine C5 proton will appear as a distinct singlet around δ 7.20 ppm, and the C6-methyl group as a singlet near δ 2.40 ppm.
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LC-MS (ESI+): The building block must exhibit a clear [M+H]+ peak at m/z 224.2. Purity should be >95% by UV integration at 254 nm before proceeding with library synthesis.
Conclusion
The 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid scaffold is a masterclass in rational drug design. By providing a pre-validated, highly efficient hinge-binding motif coupled with a modular synthetic vector, it allows medicinal chemists to bypass the arduous process of de novo pharmacophore discovery. Utilizing the workflows outlined in this guide ensures high-fidelity synthesis and robust biochemical validation, accelerating the development of novel, isoform-selective kinase inhibitors.
References
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Maira, S. M., et al. "Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor." Molecular Cancer Therapeutics (AACR), 2012. Available at:[Link]
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Zheng, Z., et al. "Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors." Journal of Medicinal Chemistry (ACS), 2016. Available at:[Link]
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Li, X., et al. "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Frontiers in Pharmacology, 2024. Available at:[Link]
